Cas no 35931-40-9 (Methanone, (4-hydroxy-3-methylphenyl)-4-pyridinyl-)
Methanone, (4-hydroxy-3-methylphenyl)-4-pyridinyl- Chemical and Physical Properties
Names and Identifiers
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- Methanone, (4-hydroxy-3-methylphenyl)-4-pyridinyl-
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- Inchi: 1S/C13H11NO2/c1-9-8-11(2-3-12(9)15)13(16)10-4-6-14-7-5-10/h2-8,15H,1H3
- InChI Key: ZHFQMLPSAJJUST-UHFFFAOYSA-N
- SMILES: C(C1=CC=C(O)C(C)=C1)(C1C=CN=CC=1)=O
Computed Properties
- Exact Mass: 213.07903
Experimental Properties
- Density: 1?+-.0.06 g/cm3(Predicted)
- Melting Point: 217 °C(Solv: benzene (71-43-2))
- Boiling Point: 414.9±40.0 °C(Predicted)
- PSA: 50.19
- pka: 6.92±0.20(Predicted)
Methanone, (4-hydroxy-3-methylphenyl)-4-pyridinyl- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A010012354-250mg |
4-(4-Hydroxy-3-methylbenzoyl)pyridine |
35931-40-9 | 97% | 250mg |
$489.60 | 2023-09-02 | |
| Alichem | A010012354-500mg |
4-(4-Hydroxy-3-methylbenzoyl)pyridine |
35931-40-9 | 97% | 500mg |
$847.60 | 2023-09-02 | |
| Alichem | A010012354-1g |
4-(4-Hydroxy-3-methylbenzoyl)pyridine |
35931-40-9 | 97% | 1g |
$1490.00 | 2023-09-02 |
Methanone, (4-hydroxy-3-methylphenyl)-4-pyridinyl- Related Literature
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A. B. F. da Silva,K. Capelle Phys. Chem. Chem. Phys., 2009,11, 4564-4569
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Ross Harder,David C. Dunand,Ian McNulty Nanoscale, 2017,9, 5686-5693
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Manickam Bakthadoss,Tadiparthi Thirupathi Reddy,Vishal Agarwal,Duddu S. Sharada Chem. Commun., 2022,58, 1406-1409
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Jason Y. C. Lim,Yong Yu,Guorui Jin,Kai Li,Yi Lu,Jianping Xie Nanoscale Adv., 2020,2, 3921-3932
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Xiaoming Liu,Zachary D. Hood,Wangda Li,Donovan N. Leonard,Arumugam Manthiram,Miaofang Chi J. Mater. Chem. A, 2021,9, 2111-2119
Additional information on Methanone, (4-hydroxy-3-methylphenyl)-4-pyridinyl-
Methanone, (4-hydroxy-3-methylphenyl)-4-pyridinyl-
Methanone, (4-hydroxy-3-methylphenyl)-4-pyridinyl- is a chemical compound with the CAS number 35931-40-9. This compound is an organic molecule that belongs to the class of heterocyclic compounds, specifically featuring a pyridine ring and a phenolic group. The structure of this compound is characterized by a pyridine ring substituted at the 4-position with a methanone group, which is further connected to a phenolic moiety at the 4-hydroxy-3-methylphenyl position. This unique combination of functional groups makes it an interesting subject of study in various fields of chemistry, including medicinal chemistry, materials science, and environmental chemistry.
The pyridine ring in this compound is an aromatic six-membered ring containing one nitrogen atom. The presence of the nitrogen atom imparts distinct electronic properties to the molecule, making it potentially useful in applications such as coordination chemistry and catalysis. The methanone group, also known as a ketone group, adds to the reactivity of the molecule by introducing electron-withdrawing effects. This functional group is often involved in nucleophilic addition reactions and can serve as a site for further chemical modifications.
The 4-hydroxy-3-methylphenyl substituent introduces additional complexity to the molecule. The hydroxyl group at the para position of the phenyl ring can participate in hydrogen bonding, which may influence the solubility and stability of the compound. The methyl group at the meta position provides steric bulk and can modulate the electronic environment of the aromatic ring. This combination of substituents may also influence the compound's ability to interact with biological systems, making it a potential candidate for drug design.
Recent studies have explored the potential applications of Methanone, (4-hydroxy-3-methylphenyl)-4-pyridinyl- in medicinal chemistry. Researchers have investigated its ability to act as a ligand for metal ions, which could lead to the development of new coordination complexes with applications in catalysis or drug delivery systems. Additionally, its unique electronic properties have been studied in the context of organic electronics, where it may serve as a component in semiconducting materials or light-emitting diodes.
In terms of synthesis, Methanone, (4-hydroxy-3-methylphenyl)-4-pyridinyl- can be prepared through various organic reactions. One common approach involves nucleophilic aromatic substitution or coupling reactions between appropriate pyridine derivatives and phenolic compounds. The exact synthetic pathway depends on the availability of starting materials and desired regioselectivity.
The physical properties of this compound include its melting point, boiling point, and solubility in various solvents. These properties are influenced by its molecular weight, functional groups, and degree of unsaturation. Understanding these properties is essential for its handling and application in different chemical processes.
From an environmental perspective, Methanone, (4-hydroxy-3-methylphenyl)-4-pyridinyl- may undergo degradation under certain conditions. Studies on its environmental fate could provide insights into its potential impact on ecosystems if released into the environment.
In conclusion, Methanone, (4-hydroxy-3-methylphenyl)-4-pyridinyl- is a versatile compound with promising applications across multiple disciplines. Its unique structure and functional groups make it an attractive target for further research and development.
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